

In vitro characterization of ERAP1 modulator-2

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Compound of Interest

Compound Name: ERAP1 modulator-2

Cat. No.: B15575952

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An In-Depth Technical Guide to the In Vitro Characterization of **ERAP1 Modulator-2**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) is a critical zinc aminopeptidase located in the endoplasmic reticulum.[1] It plays a pivotal role in the adaptive immune system by trimming peptide precursors to the optimal length for binding to Major Histocompatibility Complex (MHC) class I molecules.[1][2][3] This process of generating the final peptide repertoire for cell surface presentation is essential for immune surveillance by CD8+ T cells.[2] Given its function, ERAP1 has emerged as a significant therapeutic target for modulating immune responses in various diseases, including cancer and autoimmune disorders.[1][2][4]

This document provides a comprehensive technical overview of the in vitro characterization of **ERAP1 Modulator-2**, a novel small molecule inhibitor of ERAP1. The data presented herein details its potency, selectivity, and mechanism of action, supported by detailed experimental protocols and workflow visualizations.

Quantitative Data Summary

The inhibitory activity of **ERAP1 Modulator-2** was assessed through a series of biochemical assays. The compound demonstrates potent and selective inhibition of ERAP1.

Table 1: Biochemical Activity of **ERAP1 Modulator-2**



Target	Assay Type	Substrate	IC50 (μM)	Selectivity vs. ERAP1
ERAP1	L-AMC Hydrolysis	Leucine-7- amido-4- methylcoumarin	5.7[1]	-
ERAP2	L-AMC Hydrolysis	Leucine-7- amido-4- methylcoumarin	> 570	> 100-fold[1]
IRAP	L-AMC Hydrolysis	Leucine-7- amido-4- methylcoumarin	> 570	> 100-fold[1]

Mechanism of Action

Kinetic studies and molecular docking have revealed that **ERAP1 Modulator-2** acts as a competitive inhibitor.[1][5] It targets the active site of the ERAP1 enzyme, thereby preventing the binding and processing of its natural peptide substrates.[1]

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

ERAP1 L-AMC Hydrolysis Assay (for IC50 Determination)

This biochemical assay quantifies the enzymatic activity of ERAP1 by measuring the hydrolysis of a fluorogenic substrate, Leucine-7-amido-4-methylcoumarin (L-AMC).

Materials:

- Recombinant human ERAP1 enzyme
- Leucine-7-amido-4-methylcoumarin (L-AMC) substrate
- ERAP1 Modulator-2 (or other test compounds)



- Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10 μM ZnCl2
- 384-well black, flat-bottom plates
- Fluorescence plate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

- Prepare a serial dilution of ERAP1 Modulator-2 in DMSO, and then dilute further in Assay Buffer to the desired final concentrations.
- In a 384-well plate, add 5 μL of the diluted compound solution to each well. For control wells, add 5 μL of Assay Buffer with the corresponding DMSO concentration.
- Add 10 μ L of recombinant ERAP1 solution (final concentration ~5 nM) to each well and incubate for 15 minutes at room temperature.
- Initiate the enzymatic reaction by adding 10 μ L of L-AMC substrate solution (final concentration ~20 μ M) to each well.
- Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
- Monitor the increase in fluorescence intensity every 60 seconds for 30 minutes.
- Calculate the initial reaction velocity (v) for each concentration of the inhibitor.
- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Cellular Antigen Presentation Assay

This assay evaluates the ability of the modulator to inhibit ERAP1 function within a cellular context, measuring its impact on the presentation of a specific T-cell epitope.

Materials:

 HEK293 cells stably expressing a model antigen precursor (e.g., an N-terminally extended version of the SIINFEKL epitope) and the corresponding MHC class I molecule (e.g., H-2Kb).



- B3Z T-cell hybridoma, which recognizes the SIINFEKL/H-2Kb complex and expresses a β-galactosidase reporter gene under the control of the NFAT promoter.
- ERAP1 Modulator-2
- Complete cell culture medium (DMEM, 10% FBS, antibiotics)
- Chlorophenol red-β-D-galactopyranoside (CPRG) substrate
- Lysis buffer (e.g., 0.5% NP-40 in PBS)
- 96-well cell culture plates
- Spectrophotometer (570 nm)

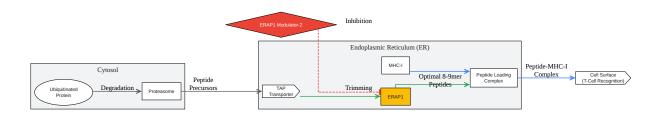
Procedure:

- Seed the HEK293 antigen-presenting cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
- Treat the cells with varying concentrations of **ERAP1 Modulator-2** for 4-6 hours.
- Add 1 x 10⁵ B3Z T-cells to each well.
- Co-culture the cells for 18-24 hours at 37°C.
- · Lyse the cells by adding Lysis Buffer.
- Add the CPRG substrate solution to the cell lysate.
- Incubate at 37°C for 2-4 hours or until a color change is apparent.
- Measure the absorbance at 570 nm using a spectrophotometer.
- Calculate the percentage of inhibition of T-cell activation relative to untreated control cells.

Visualizations Signaling and Experimental Pathways



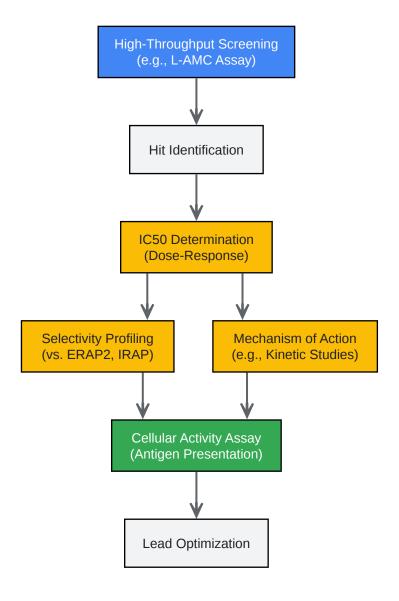
The following diagrams illustrate the biological context and experimental workflow for the characterization of **ERAP1 Modulator-2**.



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Caption: MHC Class I Antigen Presentation Pathway and ERAP1 Inhibition.





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Caption: In Vitro Characterization Workflow for ERAP1 Modulators.

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